molecular formula C7H7NO2 B163751 6-Acetylpyridin-2(1H)-one CAS No. 137678-86-5

6-Acetylpyridin-2(1H)-one

Cat. No. B163751
M. Wt: 137.14 g/mol
InChI Key: CIIWHGYBKQFRJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Acetylpyridin-2(1H)-one involves the acetylation of pyridine-2(1H)-one. Various methods can be employed, including acylation reactions using acetyl chloride or acetic anhydride. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Magnetic Properties and Molecular Magnetism

6-Acetylpyridin-2(1H)-one derivatives have been used in the synthesis of cobalt single-molecule magnets. These complexes exhibit a disk-like structure and are reported to show single-molecule magnet behavior, suggesting potential applications in data storage or quantum computing. The intricate structure of these complexes, comprising a central octahedral CoIII atom linked to six peripheral distorted octahedral CoII atoms, underscores their complex magnetic properties. The observed weak hysteresis at certain temperatures further indicates their potential in molecular magnetism research (Kitos et al., 2011).

Synthetic Chemistry and Material Science

The compound has been utilized in synthetic chemistry, notably in the one-pot synthesis of terpyridines and triarylpyridines under microwave irradiation. These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions, indicating the compound's role in streamlining synthetic processes in material science (Tu et al., 2005).

Biological and Antimicrobial Studies

Unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions have shown moderate antifungal activity. Particularly, certain synthesized compounds demonstrated significant activity against Cryptococcus neoformans, suggesting potential applications in the development of antimicrobial and antifungal agents (Rusnac et al., 2020).

Coordination Chemistry and Catalysis

6-Acetylpyridin-2(1H)-one derivatives have been used to synthesize various metal ion complexes, which were characterized by spectral and magnetic moment measurements. The studies revealed their potential in various fields, including catalysis, as indicated by their structural, spectroscopic, and biological properties (El-Ayaan et al., 2009).

properties

IUPAC Name

6-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-7(10)8-6/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIWHGYBKQFRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AS Konovalenko, OV Shablykina… - … : Online Journal of …, 2022 - search.ebscohost.com
Oxygen-containing heterocyclic 1H-isochromen-1-ones are core structural components of various natural products and biologically active compounds. They are used as functional …
Number of citations: 1 search.ebscohost.com
D Peng, Y Zhang, X Du, L Zhang, X Leng… - Journal of the …, 2013 - ACS Publications
A series of new pincer iron complexes with electron-donating phosphinite-iminopyridine (PNN) ligands has been prepared and characterized. These iron compounds are efficient and …
Number of citations: 210 pubs.acs.org
MHA Alhalafi - 2018 - leicester.figshare.com
In this thesis, the synthesis and coordination chemistry of a series of novel NNN and NN proton responsive ligands are described. All the ligands and complexes have been …
Number of citations: 3 leicester.figshare.com

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